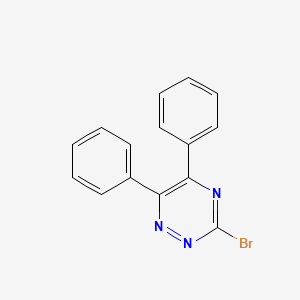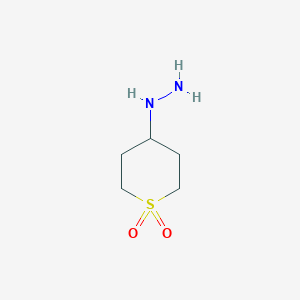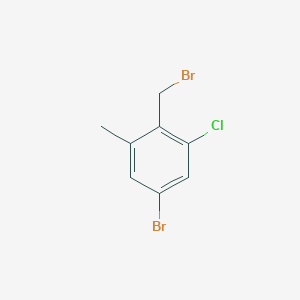
5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene: is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, chlorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene typically involves the bromination of 2-(bromomethyl)-1-chloro-3-methylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The bromine and chlorine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chlorotoluene: Similar structure but lacks the bromomethyl group.
2-Bromo-5-chloromethylbenzene: Similar structure but with different substitution pattern.
1-Bromo-2-chloro-4-methylbenzene: Similar structure but with different positions of substituents.
Uniqueness: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene is unique due to the presence of both bromine and chlorine atoms along with a bromomethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H7Br2Cl |
|---|---|
Molekulargewicht |
298.40 g/mol |
IUPAC-Name |
5-bromo-2-(bromomethyl)-1-chloro-3-methylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HHOBRDPYWYAGLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CBr)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


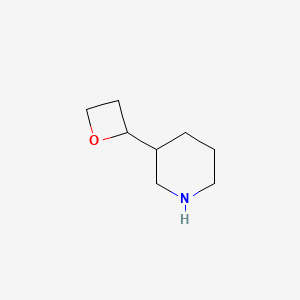
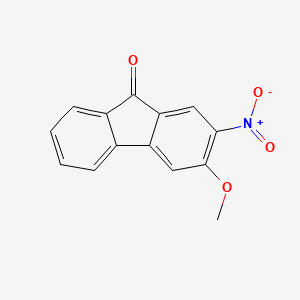

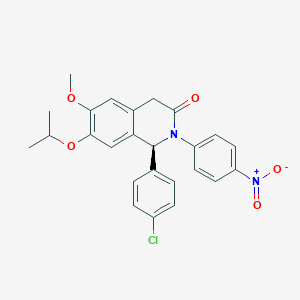
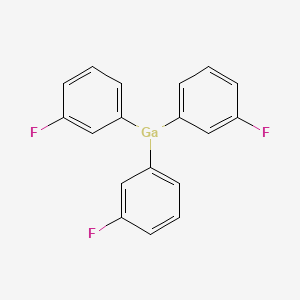
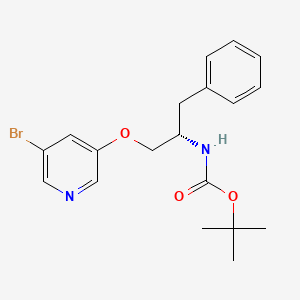
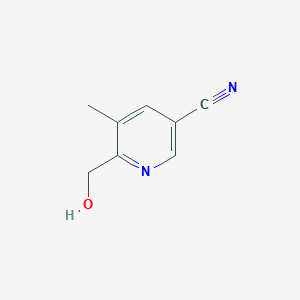
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
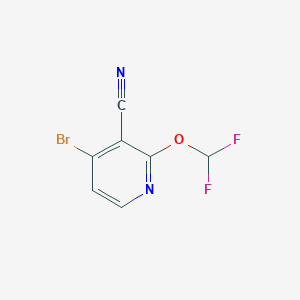

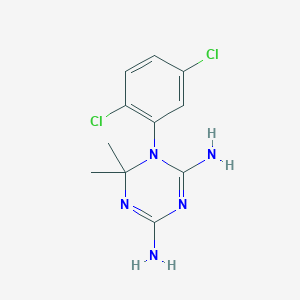
![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
